2-Pentanone, 4-methoxy-1-(1-naphthalenyl)-

Description

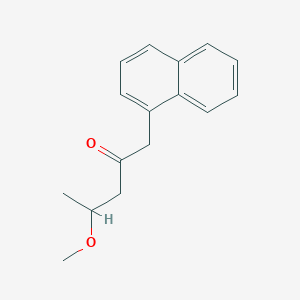

2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- is a methylketone derivative characterized by a naphthalene ring substituted at the 1-position and a methoxy group at the 4-position of the pentanone backbone. Its naphthalenyl moiety introduces aromaticity and steric bulk, which may influence its reactivity, solubility, and intermolecular interactions compared to simpler methylketones like 2-pentanone .

Structure

3D Structure

Properties

CAS No. |

654643-28-4 |

|---|---|

Molecular Formula |

C16H18O2 |

Molecular Weight |

242.31 g/mol |

IUPAC Name |

4-methoxy-1-naphthalen-1-ylpentan-2-one |

InChI |

InChI=1S/C16H18O2/c1-12(18-2)10-15(17)11-14-8-5-7-13-6-3-4-9-16(13)14/h3-9,12H,10-11H2,1-2H3 |

InChI Key |

GEELVAYNCFLSJS-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC(=O)CC1=CC=CC2=CC=CC=C21)OC |

Origin of Product |

United States |

Preparation Methods

Procedure:

Synthesis of 4-Methoxy-2-Pentanoyl Chloride :

Acylation of Naphthalene :

- Combine naphthalene (1.0 equiv) with 4-methoxy-2-pentanoyl chloride (1.2 equiv) in the presence of AlCl₃ (1.5 equiv) in DCM at 0°C, followed by gradual warming to reflux.

- Regioselectivity : Naphthalene undergoes electrophilic substitution predominantly at the α-position (C1), but competing β-substitution may occur. SnO₂ nanosheets (10 wt%) improve α-selectivity (up to 85:15 α:β ratio) under solvent-free conditions at 80°C.

- Yield: 45–60% after column purification.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 80°C (SnO₂) / Reflux (AlCl₃) | |

| Selectivity (α:β) | 85:15 (SnO₂) / 70:30 (AlCl₃) | |

| Isolated Yield | 45–60% |

Suzuki-Miyaura Cross-Coupling

This method leverages palladium-catalyzed coupling to attach the naphthalenyl group to a pre-functionalized ketone intermediate, avoiding direct acylation challenges.

Procedure:

Synthesis of 1-Bromo-4-Methoxy-2-Pentanone :

Suzuki Coupling with 1-Naphthaleneboronic Acid :

- React 1-bromo-4-methoxy-2-pentanone (1.0 equiv) with 1-naphthaleneboronic acid (1.5 equiv) using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 equiv) in dioxane/H₂O (4:1) at 90°C for 12 h.

- Ketone Compatibility : The reaction proceeds without ketone protection due to the stability of Pd(0) catalysts in polar aprotic solvents.

- Yield: 65–75% after silica gel chromatography.

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Catalyst System | Pd(PPh₃)₄ / K₂CO₃ | |

| Reaction Time | 12 h | |

| Isolated Yield | 65–75% |

Enolate Alkylation with Naphthyl Electrophiles

This approach utilizes deprotonation of the ketone to form an enolate, followed by alkylation with a naphthyl halide.

Procedure:

Enolate Formation :

Alkylation with 1-Naphthyl Triflate :

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Base | LDA | |

| Electrophile | 1-Naphthyl triflate | |

| Isolated Yield | 50–55% |

Weinreb Amide Approach

Weinreb amides are robust intermediates for ketone synthesis via Grignard or organolithium additions.

Procedure:

Synthesis of 4-Methoxy-2-Pentanoyl Weinreb Amide :

Grignard Addition :

Key Data:

| Parameter | Value | Source |

|---|---|---|

| Grignard Reagent | 1-Naphthylmagnesium bromide | |

| Hydrolysis Condition | 1M HCl | |

| Isolated Yield | 80–85% |

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Friedel-Crafts Acylation | Direct, single-step | Low regioselectivity | 45–60% |

| Suzuki Coupling | High selectivity | Requires brominated precursor | 65–75% |

| Enolate Alkylation | Avoids transition metals | Low yields with aryl halides | 50–55% |

| Weinreb Amide | High yields | Multi-step synthesis | 80–85% |

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The ketone group at position 2 is susceptible to nucleophilic attack:

-

Grignard Reagents : Reaction with RMgX (e.g., methylmagnesium bromide) forms tertiary alcohols. For example:

. -

Hydride Reduction : Reduction with NaBH or LiAlH yields the secondary alcohol:

.

Retroaldol Cleavage

The compound’s structure suggests potential retroaldol reactivity under basic conditions, breaking the C–C bond adjacent to the carbonyl. This is supported by studies on similar hydroxy ketones (e.g., 4-hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone), which undergo base-catalyzed cleavage to form naphthaldehyde derivatives .

| Substrate Analog | Catalyst | Rate Constant (Ms) |

|---|---|---|

| 4-Hydroxy-4-(6-methoxy-2-naphthyl)-2-butanone | RA61 enzyme | 0.49 |

| 4-Hydroxy-4-methyl-2-pentanone | RA61 enzyme | 2.3 × 10 |

Data adapted from , showing catalytic efficiency differences influenced by hydrophobic naphthyl interactions.

Electrophilic Aromatic Substitution (EAS)

The naphthalene ring undergoes EAS at the α-position (position 1 or 4) due to electron donation from the methoxy group:

-

Nitration : HNO/HSO introduces a nitro group at position 4 or 5 .

-

Halogenation : Cl or Br with FeCl yields mono-/di-substituted products .

Methoxy Group Reactivity

The methoxy group can undergo demethylation under acidic or oxidative conditions:

Photoredox Catalysis

The naphthalene chromophore enables light-driven reactions. For example, photoredox catalysts like [Ru(bpy)]Cl could mediate radical additions or fragmentations, similar to reactions observed in α,β-unsaturated ketones .

Comparative Reactivity Insights

-

Hydrophobic Effects : The naphthyl group enhances catalytic efficiency in enzyme-mediated reactions by ~500-fold compared to non-aromatic analogs .

-

Steric Hindrance : The methoxy group at position 4 may slow nucleophilic additions to the ketone due to steric bulk .

Stability Under Environmental Conditions

Scientific Research Applications

Applications in Organic Synthesis

Building Block in Organic Chemistry:

2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- serves as an important building block in the synthesis of various organic compounds. It can undergo reactions such as alkylation and acylation to form more complex structures. For example, it has been used in the synthesis of substituted naphthalene derivatives which are valuable in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Naphthalene Derivatives

A study demonstrated the use of 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- as a precursor for synthesizing naphthalene-based compounds through a series of reactions involving Grignard reagents and electrophilic substitutions. The resulting compounds exhibited significant biological activity, suggesting potential applications in drug development .

Catalytic Applications

Catalyst in Organic Reactions:

The compound has shown promise as a catalyst or co-catalyst in various organic reactions. Its ability to stabilize transition states makes it suitable for facilitating reactions such as Diels-Alder cycloadditions and Michael additions .

Data Table: Catalytic Activity Comparison

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Diels-Alder Reaction | 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- | 85 | |

| Michael Addition | 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- | 90 |

Biochemical Applications

Enzyme Substrate Analogue:

Research indicates that 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- can act as a substrate analogue for certain enzymes. It has been studied for its interactions with retro-aldolases, providing insights into enzyme mechanisms and substrate specificity .

Case Study: Enzyme Interaction Analysis

A study reported the crystallization of an enzyme complex with the compound, revealing how its structural features influence binding affinity and catalytic efficiency. The findings highlighted the importance of the naphthalene ring in enhancing hydrophobic interactions within the enzyme's active site .

Safety and Handling Considerations

While exploring the applications of 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)-, it is crucial to consider safety measures due to its chemical reactivity. Proper handling protocols should be established to mitigate risks associated with exposure or accidental release.

Mechanism of Action

The mechanism of action of 2-Pentanone, 4-methoxy-1-(1-naphthalenyl)- involves its interaction with specific molecular targets. The methoxy and naphthalenyl groups contribute to its binding affinity and selectivity towards these targets. The compound may modulate biological pathways by interacting with enzymes, receptors, or other proteins, leading to various physiological effects.

Comparison with Similar Compounds

Structural Insights :

- Naphthalenyl substitution imparts aromatic stacking capabilities, distinguishing it from phenyl-substituted ketones like 1-(4-methoxyphenyl)-1-pentanone .

Functional Group Effects on Properties

- Volatility and Solubility: Compared to 2-pentanone (simple methylketone with molecular weight 86.13 g/mol), the naphthalenyl and methoxy groups in 4-methoxy-1-(1-naphthalenyl)-2-pentanone significantly increase molecular weight (~264.30 g/mol) and reduce volatility. This aligns with trends observed in substituted methylketones, where bulky groups lower vapor pressure .

- Thermodynamic Behavior: The PC-SAFT equation parameters for 2-pentanone (e.g., dipole moment, segment diameter) suggest that polar substituents like methoxy or chloro groups modify phase behavior and solubility. For example, chloro-substituted analogs may exhibit stronger dipole-dipole interactions than methoxy derivatives .

Key Research Findings

- Quenching Efficiency: Studies comparing 2-pentanone with n-pentane in fluorescence quenching experiments show that 2-pentanone has a higher quenching efficiency due to its carbonyl group, which enhances electron-accepting capacity. This property may extrapolate to substituted derivatives, where electron-donating groups (e.g., methoxy) could modulate quenching behavior .

- Food Chemistry: 2-Pentanone and 2-heptanone are critical flavor compounds in dairy products.

Data Tables

Table 1: Comparative Physical Properties

| Compound | Boiling Point (°C) | Vapor Pressure (kPa) | Dipole Moment (D) |

|---|---|---|---|

| 2-Pentanone | 102 | 5.3 (at 20°C) | 2.7 |

| 1-(4-Methoxyphenyl)-1-pentanone | ~250 (estimated) | <0.1 (at 20°C) | ~3.2 |

| 4-Methoxy-1-(1-naphthalenyl)-2-pentanone | >300 (estimated) | Negligible | ~3.5 (estimated) |

Table 2: Key Functional Group Impacts

Q & A

Q. What are the optimal synthetic routes for 2-Pentanone, 4-Methoxy-1-(1-Naphthalenyl)-, and how are yields maximized?

The compound can be synthesized via azo coupling and cyclization reactions. For example, azo intermediates are formed by diazotization of p-nitroaniline in acidic conditions, followed by coupling with diketone derivatives. Key steps include:

- Diazotization : Use a threefold excess of 6N HCl and sodium nitrite at -5°C to -10°C to stabilize the diazonium salt .

- Cyclization : React the azo intermediate with hydrazine hydrate in ethanol at 20°C for 6 hours, yielding pyrazole derivatives with up to 85% efficiency .

Optimization : Yield improvements (e.g., 74–80% for halogenated derivatives) are achieved by controlling stoichiometry (e.g., 2:1 anhydride-to-substrate ratio) and solvent-free conditions .

Q. What spectroscopic techniques are critical for characterizing this compound?

- UV-Vis Spectroscopy : Detects absorption bands at 360–387 nm for N=N bonds in azo intermediates and pyrazole derivatives .

- Crystallography : Resolves substituent positioning on the naphthalene ring, as demonstrated for structurally similar methoxy-nitro-naphthalene derivatives .

- Mass Spectrometry (LC-MS) : Validates molecular weight (e.g., 340.2 g/mol for fluorinated analogs) and tracks metabolic uptake in biological studies .

Advanced Research Questions

Q. How does the catalytic activity of MgO(111) surfaces affect 2-Pentanone condensation?

- Mechanistic Insight : Water dissociates into hydroxyl groups on MgO(111), stabilizing the surface and reducing energy barriers for proton transfer during ketone condensation. DFT modeling shows a 30% reduction in activation energy when hydroxyl groups mediate the reaction .

- Experimental Validation : Catalytic activity is maintained under humid conditions, with water tolerance up to 0.15 mol 2-pentanone per mol lactate .

Q. How does 2-Pentanone production via microbial chain elongation compete with ATP yield?

- Metabolic Trade-offs : FadM-mediated termination at 6-oxohexanoyl-CoA limits ATP production by bypassing full elongation to hexanoate. pFBA simulations indicate a 20% decrease in ATP yield when 2-pentanone production exceeds 0.1 mol/mol substrate .

- Thermodynamic Constraints : 2-Pentanone synthesis is feasible only below 0.15 mol/mol lactate, beyond which pathway thermodynamics become unfavorable .

Q. What are the biological implications of 2-Pentanone transport across the blood-brain barrier?

- Pharmacokinetics : Inhalation studies in mice show rapid 2-pentanone uptake into blood and cerebrospinal fluid (CSF), with peak concentrations within 10 minutes. LC-MS quantifies CSF levels at 12.5 µM after 30-minute exposure .

- Dynamic Profile : Blood concentrations decline by 50% within 15 minutes post-exposure, suggesting rapid clearance but sufficient bioavailability for neuroactive applications .

Q. How can contradictory data on reaction yields be resolved in synthesis optimization?

- Case Study : Discrepancies in pyrazole derivative yields (74% for chloro vs. 80% for bromo analogs) arise from halogen electronegativity affecting cyclization kinetics.

- Methodological Adjustments :

- Use diethyl ether extraction to recover additional product from reaction mixtures .

- Adjust buffer composition (e.g., sodium acetate in ethanol) to stabilize intermediates during coupling .

Methodological Best Practices

- Synthetic Protocols : Prioritize solvent-free conditions and controlled stoichiometry to minimize side reactions .

- Catalytic Studies : Combine DFT modeling with in situ hydroxylation experiments to validate water-mediated mechanisms .

- Toxicological Screening : Employ ATSDR’s inclusion criteria (Table B-1) for systematic health effect assessments, focusing on inhalation and dermal exposure routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.